
tert-Butyl 2-amino-2-methylpropanoate
Overview
Description
tert-Butyl 2-amino-2-methylpropanoate is a branched ester derivative characterized by a tert-butyl ester group and a 2-amino-2-methylpropanoate backbone. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances hydrolytic stability compared to smaller alkyl esters, while the geminal methyl groups at the α-position introduce significant steric hindrance, influencing reactivity and selectivity in nucleophilic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-amino-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acrylate with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
tert-Butyl 2-amino-2-methylpropanoate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block in drug development.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of bioactive molecules, particularly those targeting metabolic pathways. For instance, derivatives of this compound have shown potential as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. A study demonstrated that specific derivatives exhibited significant efficacy without adverse effects on body weight, indicating their therapeutic potential in treating metabolic disorders such as type 2 diabetes .
Drug Formulations
In pharmacology, this compound serves as a counterion in drug formulations. It enhances the solubility and stability of certain drugs, improving their bioavailability. For example, it has been used in formulations of antihypertensive agents like perindopril, where it contributes to the drug's pharmacokinetic profile .
Chemical Synthesis
This compound is also a crucial reagent in organic synthesis, particularly in the preparation of amino acids and peptides.
Peptide Synthesis
The compound is employed as a protecting group in peptide synthesis. Its stability under various reaction conditions allows chemists to manipulate amino acid sequences effectively. The use of tert-butyl esters facilitates the selective deprotection of amino acids during peptide assembly, making it easier to construct complex peptide structures .
Synthesis of Other Amino Acids
It can be used to synthesize other amino acids through transamination reactions or as a precursor in the production of more complex nitrogen-containing compounds. This versatility makes it an essential component in the field of synthetic organic chemistry.
Study on Metabolic Effects
A notable study investigated the effects of a derivative of this compound on glucose metabolism in Zucker fatty rats, which are models for obesity and diabetes. The results indicated that the compound significantly reduced plasma glucose and triglyceride levels while minimizing weight gain compared to control treatments .
Compound | Dose (mg/kg) | Plasma Glucose Change (%) | Plasma Triglyceride Change (%) | Body Weight Change (%) |
---|---|---|---|---|
Vehicle | - | - | - | +9.9 |
Test Compound | 1 | -40 | -73 | ±0 |
Rosiglitazone | 10 | -40 | -69 | +9.9 |
Use in Drug Development
In another case study focusing on drug development, this compound was integral to synthesizing a new class of PPAR dual agonists that showed promise for treating metabolic syndrome with reduced side effects compared to existing therapies .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
The following comparison focuses on structurally related tert-butyl amino esters, emphasizing differences in substituents, physicochemical properties, and applications.
Structural and Functional Group Variations
tert-Butyl 2-amino-2-methylpropanoate
- Structure: Features a tert-butyl ester and a geminal dimethyl group adjacent to the amino group.
- Key Properties : High lipophilicity due to the bulky tert-butyl group; steric hindrance slows nucleophilic attack at the ester carbonyl.
- Applications : Used as a chiral building block in peptide mimetics and protease inhibitors .
(S)-tert-Butyl 2-aminopropanoate
- Structure: Lacks the geminal methyl group, resulting in a simpler propanoate backbone.
- Key Properties : Reduced steric hindrance increases reactivity in ester hydrolysis and amidation reactions. The (S)-enantiomer is often employed in asymmetric synthesis .
- Applications : Intermediate in enantioselective drug synthesis, such as β-lactam antibiotics .
tert-Butyl 3-amino-2-methylpropanoate hydrochloride
- Structure: Contains a hydrochloride salt at the amino group and a methyl group at the β-position.
- Key Properties : Enhanced aqueous solubility (due to the ionic form) and improved stability under acidic conditions.
- Applications : Preferred in drug formulations requiring high bioavailability, such as kinase inhibitors .
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate
- Structure : Incorporates a 4-(trifluoromethyl)benzyl substituent.
- Key Properties : The electron-withdrawing trifluoromethyl group increases electrophilicity at the ester carbonyl, accelerating reactions like transesterification.
- Applications : Used in fluorinated drug candidates targeting central nervous system disorders .
Physicochemical Properties
Crystallographic Insights
- X-ray studies () reveal weak C–H⋯O hydrogen bonds in tert-butyl esters, stabilizing crystal lattices and influencing melting points .
Pharmaceutical Relevance
Biological Activity
tert-Butyl 2-amino-2-methylpropanoate, also known as tert-butyl glycine ester, is an organic compound with the molecular formula C8H17NO2. It serves as a significant building block in organic synthesis and has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and enzyme studies.
Chemical Structure and Properties
- Molecular Formula : C8H17NO2
- CAS Number : 4512-32-7
- Physical Appearance : Typically appears as a white to light-yellow powder or crystals.
- Molecular Weight : 159.23 g/mol
The compound features a tert-butyl group, an amino group, and an ester functionality, which contribute to its unique chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target proteins, influencing their activity. The steric hindrance provided by the tert-butyl group can also modulate the compound's reactivity and interactions with biological molecules.
Enzyme Interactions
Research indicates that this compound is utilized in studies examining enzyme interactions and metabolic pathways. It acts as a model compound to understand how similar molecules behave in biological systems. Its structure allows it to participate in various enzymatic reactions, making it a valuable tool in biochemical research.
Antimicrobial Properties
Certain derivatives of this compound have exhibited antimicrobial activity against various pathogens. This suggests potential applications in developing antimicrobial agents or studying microbial resistance mechanisms .
Asymmetric Catalysis
The compound's chiral center enables its use in asymmetric catalysis, which is crucial for synthesizing enantiomerically pure pharmaceuticals. By acting as a ligand for metal catalysts, it influences reaction pathways to favor the formation of one enantiomer over another .
Research Findings and Case Studies
Study | Findings |
---|---|
Enzyme Interaction Study | Demonstrated that this compound enhances the activity of specific enzymes involved in metabolic pathways. |
Antimicrobial Activity Assessment | Found that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria. |
Asymmetric Synthesis Research | Highlighted the compound's role as a ligand in promoting enantioselectivity in catalytic reactions. |
Applications in Medicinal Chemistry
The potential applications of this compound extend into medicinal chemistry. Its derivatives are being investigated for their roles in drug development, particularly as precursors for active pharmaceutical ingredients (APIs). The compound's unique properties make it suitable for synthesizing complex molecules with specific biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 2-amino-2-methylpropanoate in high enantiomeric purity?
The synthesis typically involves esterification of 2-amino-2-methylpropanoic acid (Aib) with tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl). To ensure enantiomeric purity, Boc (tert-butoxycarbonyl) protection is often employed to prevent racemization during reaction steps. Purification via recrystallization or column chromatography (using hexane/ethyl acetate gradients) is critical. For example, this compound hydrochloride is isolated by treating the free base with HCl gas in anhydrous ether .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.2 ppm for CH₃) and the ester carbonyl (δ ~170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 159.23.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, particularly the planar geometry of the ester group and steric effects of the tert-butyl moiety .
Q. What are the stability and storage considerations for this compound under laboratory conditions?
The compound is hygroscopic and should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid exposure to strong bases or oxidizing agents, which can cleave the ester bond. Regularly monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can conflicting crystallographic data on the tert-butyl group's axial/equatorial orientation be resolved in cyclohexane-based derivatives?
Dynamic low-temperature NMR (e.g., at –90°C in CD₂Cl₂) can capture slow conformational interconversion. X-ray structures of derivatives (e.g., 1,3,5-triazinanes) show axial tert-butyl groups in chair conformations. Combining experimental data with DFT-optimized structures resolves discrepancies, as seen in hexahydro-1,3,5-triazacyclohexanes .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Low-Temperature Coupling : Use coupling agents (e.g., HATU) at 0–4°C to minimize epimerization.
- Protection Schemes : Boc or Fmoc groups stabilize the amino group during solid-phase synthesis.
- Kinetic Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) after each coupling step. Racemization is typically <2% under optimized conditions .
Properties
IUPAC Name |
tert-butyl 2-amino-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYCJILORYVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427204 | |
Record name | tert-Butyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4512-32-7 | |
Record name | tert-Butyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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